
4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H14Cl2FN3OS and its molecular weight is 410.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from the reaction of substituted aryl aldehydes with urea derivatives. The final product is characterized by various spectroscopic methods:
- Melting Point : 237-240°C
- NMR Spectroscopy :
- 1HNMR: Key signals include δ 2.38 (s, 3H), 5.49 (s, 1H), and aromatic region at 7.24 – 7.51 (m, 7H).
- 13CNMR: Notable shifts at 21.34, 52.81, and 162.18 ppm.
- Mass Spectrometry : m z=409.06 (M-H) confirms the molecular weight .
Antimicrobial Activity
Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro tests indicate that it displays potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines including:
- HeLa (cervical carcinoma)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
HIV Integrase Inhibition
Recent research highlighted its potential as an HIV integrase inhibitor. The compound was shown to interfere with the integration process of viral DNA into the host genome, presenting a promising avenue for anti-HIV therapy .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study involving the testing of various concentrations of the compound against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests a strong antibacterial effect comparable to standard antibiotics.
Case Study 2: Anticancer Screening
A series of assays conducted on MCF-7 cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment .
Research Findings
A summary table of biological activities observed in various studies is presented below:
Applications De Recherche Scientifique
Anti-Tuberculosis Activity
Recent studies have highlighted the potential of tetrahydropyrimidine derivatives as anti-tuberculosis agents. For instance, a study demonstrated that related compounds exhibited moderate activity against Mycobacterium tuberculosis (MTB) strains. The presence of specific substituents on the phenyl rings was crucial for maintaining this activity . The compound has been evaluated for its effectiveness against both drug-sensitive and multidrug-resistant strains of MTB.
Anticancer Properties
The tetrahydropyrimidine scaffold has shown promise in anticancer research. Various derivatives have been tested for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against different cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression . The specific compound discussed may possess similar properties, warranting further investigation into its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. In particular, it has shown inhibitory effects on thymidylate kinase, which is essential for DNA synthesis and repair. This property makes it a candidate for further development in antiviral therapies and treatments targeting rapidly dividing cells .
Pharmacokinetics and Toxicology
In silico studies have suggested favorable pharmacokinetic properties for this compound, including good absorption and distribution profiles. However, detailed toxicological assessments are necessary to evaluate its safety profile before clinical applications can be considered .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of tetrahydropyrimidine derivatives:
- Case Study 1 : A study published in Molecules investigated the synthesis of various tetrahydropyrimidinones and their biological activities against MTB. The findings indicated that structural modifications significantly influenced their efficacy as anti-TB agents .
- Case Study 2 : Research conducted on N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide revealed promising results in inhibiting HIV integrase activity, showcasing the versatility of this chemical scaffold in addressing viral infections .
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3OS/c1-9-15(17(25)23-12-5-3-11(21)4-6-12)16(24-18(26)22-9)13-7-2-10(19)8-14(13)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYIHQAVUJWPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.